N-(2,4-Dibromophenyl)(phenylcyclopentyl)formamide
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Overview
Description
N-(2,4-Dibromophenyl)(phenylcyclopentyl)formamide is a chemical compound with the molecular formula C18H17Br2NO It is characterized by the presence of two bromine atoms attached to a phenyl ring, a phenylcyclopentyl group, and a formamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dibromophenyl)(phenylcyclopentyl)formamide typically involves the reaction of 2,4-dibromophenylamine with phenylcyclopentanone in the presence of a formylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include formic acid or formamide, and the reaction is often catalyzed by an acid or base to facilitate the formation of the formamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dibromophenyl)(phenylcyclopentyl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the formamide group to an amine.
Substitution: The bromine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as this compound oxides.
Reduction: Reduced products like N-(2,4-dibromophenyl)(phenylcyclopentyl)amine.
Substitution: Substituted derivatives with various functional groups replacing the bromine atoms.
Scientific Research Applications
N-(2,4-Dibromophenyl)(phenylcyclopentyl)formamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,4-Dibromophenyl)(phenylcyclopentyl)formamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are currently under investigation, with studies focusing on its potential as a modulator of biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dichlorophenyl)(phenylcyclopentyl)formamide
- N-(2,4-Difluorophenyl)(phenylcyclopentyl)formamide
- N-(2,4-Dimethylphenyl)(phenylcyclopentyl)formamide
Uniqueness
N-(2,4-Dibromophenyl)(phenylcyclopentyl)formamide is unique due to the presence of bromine atoms, which impart distinct chemical and physical properties compared to its analogs with different halogen or alkyl substitutions. The bromine atoms influence the compound’s reactivity, stability, and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2,4-dibromophenyl)-1-phenylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Br2NO/c19-14-8-9-16(15(20)12-14)21-17(22)18(10-4-5-11-18)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQMXWZCLVDGJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Br2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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